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Compound of Interest

Compound Name: RO5256390

Cat. No.: B051736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical and pharmacological

characteristics of RO5256390, a significant agonist of the Trace Amine-Associated Receptor 1

(TAAR1). Developed by Hoffmann-La Roche, this compound has been instrumental in

elucidating the therapeutic potential of TAAR1 activation for neuropsychiatric disorders. This

document synthesizes critical data on its chemical structure, binding affinities, and functional

activity, and outlines key experimental methodologies for its study.

Chemical Identity and Structure
RO5256390 is a synthetic, orally available small molecule. Its core structure consists of a 2-

amino-4,5-dihydro-oxazole ring linked to a 2-phenylbutyl group. The specific stereochemistry is

crucial for its activity.

Chemical Identifiers:

IUPAC Name: (S)-4-((S)-2-phenylbutyl)-4,5-dihydrooxazol-2-amine[1]

CAS Number: 1043495-96-0[2]

Chemical Formula: C₁₃H₁₈N₂O[1][2]

Molecular Weight: 218.30 g·mol⁻¹[2]
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Quantitative Pharmacological Data
RO5256390 acts as an agonist at the TAAR1 receptor, demonstrating potent and efficacious

activity across multiple species. Its binding affinity (Ki) and functional potency (EC50) have

been characterized, revealing it as a full agonist in humans, rats, and monkeys, and a high-

efficacy partial agonist in mice.

Parameter Human Rat Mouse Monkey

Affinity (Ki, nM) 24 2.9 4.4 16

Potency (EC50,

nM)
16 5.1 2–18 16

Efficacy (Emax,

%)
98% 107% 68–79% 100%

Table 1: In Vitro

Activity of

RO5256390 at

the TAAR1

Receptor Across

Species.

Further studies have quantified its inhibitory effect on inflammatory responses. In mouse bone

marrow-derived macrophages, RO5256390 was shown to inhibit ATP-induced secretion of

Tumor Necrosis Factor (TNF).
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Parameter Value Species Cell Type

IC50 (nM) 19.8 Mouse
Bone Marrow-Derived

Macrophages

Table 2: Inhibitory

Effect of RO5256390

on ATP-Induced TNF

Secretion.

Mechanism of Action: TAAR1-Mediated
Neuromodulation
The primary mechanism of action for RO5256390 is the activation of TAAR1, a G-protein

coupled receptor (GPCR) predominantly coupled to the Gs alpha-subunit. Agonist binding

initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP to

cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors like

Protein Kinase A (PKA), which in turn modulates the activity of various cellular proteins and

transcription factors.

TAAR1 is strategically located to modulate key monoaminergic systems. RO5256390 has been

shown to suppress the firing rates of dopaminergic neurons in the Ventral Tegmental Area

(VTA) and serotonergic neurons in the Dorsal Raphe Nucleus (DRN). This neuromodulatory

effect is central to its potential therapeutic applications in conditions characterized by

dysregulated monoamine signaling, such as schizophrenia, depression, and substance use

disorders.
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TAAR1 Gs-coupled signaling cascade initiated by RO5256390.
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Key Experimental Protocols
The pharmacological profile of RO5256390 has been established through a variety of in vitro

and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro: cAMP Accumulation Assay (BRET)
This assay quantifies the direct functional consequence of TAAR1 activation by measuring the

accumulation of intracellular cAMP. Bioluminescence Resonance Energy Transfer (BRET) is a

common method.

Objective: To determine the potency (EC50) and efficacy (Emax) of RO5256390 at the TAAR1

receptor.

Methodology:

Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with a

human or rodent TAAR1 expression vector and a cAMP BRET biosensor (e.g., EPAC-based

sensor). Cells are plated in 96- or 384-well microplates.

Compound Preparation: RO5256390 is serially diluted in assay buffer to create a range of

concentrations.

Assay Procedure:

The cell culture medium is replaced with a stimulation buffer.

Varying concentrations of RO5256390 are added to the wells. A reference agonist (e.g., β-

phenylethylamine) and vehicle control are included.

The plate is incubated for a defined period (e.g., 15-60 minutes) at room temperature to

allow for cAMP accumulation.

Signal Detection:

A substrate for the BRET biosensor's luciferase component (e.g., Coelenterazine h) is

added to each well.
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The plate is immediately read on a BRET-capable plate reader, measuring emissions at

two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor).

Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. Dose-

response curves are generated using non-linear regression to determine EC50 and Emax

values.

In Vivo: Locomotor Activity Assay
This assay assesses the effect of RO5256390 on spontaneous or drug-induced hyperactivity,

providing insights into its potential antipsychotic-like properties.

Objective: To evaluate the ability of RO5256390 to modulate locomotor activity in rodents.

Methodology:

Animals: Male Wistar rats or various mouse strains (e.g., DAT-KO) are used. Animals are

habituated to the testing environment.

Apparatus: Locomotor activity is monitored in chambers equipped with infrared beams (e.g.,

Omnitech Digiscan).

Drug Administration:

RO5256390 is prepared in a suitable vehicle (e.g., a suspension for oral or intraperitoneal

injection).

Doses can range from 0.03 to 30 mg/kg for oral administration or 1 to 10 mg/kg for

intraperitoneal injection.

For studies of drug-induced hyperactivity, a psychostimulant (e.g., cocaine, amphetamine)

or an NMDA receptor antagonist (e.g., PCP) is administered after RO5256390
pretreatment.

Procedure:

Animals are placed in the locomotor chambers for a habituation period (e.g., 30 minutes).
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RO5256390 or vehicle is administered.

Locomotor activity (e.g., total distance traveled, beam breaks) is recorded for a set

duration (e.g., 90 minutes).

Data Analysis: Locomotor activity data is analyzed using ANOVA to compare the effects of

different doses of RO5256390 against the vehicle control.
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Workflow for an in vivo locomotor activity experiment.

Ex Vivo / In Vivo: Electrophysiological Recording
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This technique directly measures the effect of RO5256390 on the electrical activity of specific

neuron populations.

Objective: To determine how acute or chronic administration of RO5256390 modulates the

firing rate and pattern of monoaminergic neurons.

Methodology:

Preparation:

In Vivo: Animals (e.g., rats) are anesthetized and placed in a stereotaxic frame. A

recording electrode is lowered into the target brain region (e.g., VTA or DRN).

Ex Vivo: Brain slices containing the region of interest are prepared.

Recording:

Single-unit extracellular recordings are performed to isolate the action potentials of

individual neurons. Neurons are identified based on their characteristic firing patterns and

waveforms.

A stable baseline firing rate is recorded before drug application.

Drug Application:

In Vivo: RO5256390 is administered intravenously (e.g., 50–1000 μg/kg, cumulative) or

orally for chronic studies (e.g., 14 days).

Ex Vivo: RO5256390 is bath-applied to the brain slice.

Data Acquisition and Analysis:

Changes in the neuron's firing rate (spikes/sec) and burst firing patterns are recorded and

compared to the baseline.

Data is analyzed to determine if RO5256390 causes a significant inhibition or excitation of

neuronal activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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